molecular formula C12H13N3 B8512044 2-Phenyl-2-(pyridazin-4-yl)ethanamine

2-Phenyl-2-(pyridazin-4-yl)ethanamine

Cat. No. B8512044
M. Wt: 199.25 g/mol
InChI Key: YNNKCQOXTRETIS-UHFFFAOYSA-N
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Patent
US09102591B2

Procedure details

A solution of tert-butyl (2-phenyl-2-(pyridazin-4-yl)ethyl)carbamate (120 mg, 0.40 mmol) in DCM (2 ml) and TFA(2 ml) was stirred at room temperature for 4 hours. The solvent was removed under reduced pressure and the residue was diluted with sat.aq Na2CO3 to adjust pH=9-10, then, extracted with AcOEt (3×30 ml), the combined organic layer was washed with brine, dried over Na2SO4 and concentrated to get the 2-phenyl-2-(pyridazin-4-yl)ethanamine(crude 80 mg), which was used for next step directly.
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:17]2[CH:22]=[CH:21][N:20]=[N:19][CH:18]=2)[CH2:8][NH:9]C(=O)OC(C)(C)C)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(Cl)Cl.C(O)(C(F)(F)F)=O>[C:1]1([CH:7]([C:17]2[CH:22]=[CH:21][N:20]=[N:19][CH:18]=2)[CH2:8][NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(CNC(OC(C)(C)C)=O)C1=CN=NC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with sat.aq Na2CO3
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (3×30 ml)
WASH
Type
WASH
Details
the combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CN)C1=CN=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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